1,1,1,3-Tetrachlorononane

Descripción

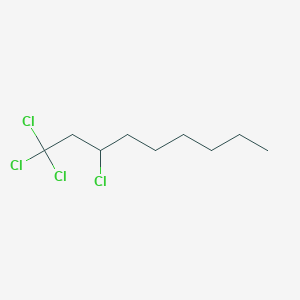

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,3-tetrachlorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Cl4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHFUTULBZGYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446936 | |

| Record name | 1,1,1,3-tetrachlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-27-5 | |

| Record name | 1,1,1,3-tetrachlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Patterns of 1,1,1,3 Tetrachlorononane

Radical-Mediated Reaction Pathways

Radical reactions are a cornerstone of the chemistry of 1,1,1,3-tetrachlorononane, particularly in its formation and subsequent transformations. These pathways involve highly reactive intermediates with unpaired electrons.

Free Radical Chain Mechanisms

The synthesis of this compound is often achieved through the addition of carbon tetrachloride (CCl₄) to a terminal olefin, such as 1-octene (B94956). This transformation typically proceeds via a free-radical chain mechanism, which consists of three fundamental stages: initiation, propagation, and termination. researchgate.netwikipedia.org

Initiation: The reaction begins with the formation of reactive radical species. This can be induced by thermal energy or ultraviolet (UV) light, which causes the homolytic cleavage of a molecule, often a peroxide initiator or the C-Cl bond in carbon tetrachloride itself, to generate trichloromethyl radicals (•CCl₃). nih.govbeilstein-journals.orgnist.gov

Initiator → 2 R•

R• + CCl₄ → RCl + •CCl₃

Propagation: This stage constitutes the chain reaction. A trichloromethyl radical adds to the double bond of 1-octene, creating a new radical intermediate. This intermediate then abstracts a chlorine atom from another molecule of carbon tetrachloride, yielding the product this compound and regenerating a trichloromethyl radical to continue the cycle. wikipedia.orgacs.org

CH₃(CH₂)₅CH=CH₂ + •CCl₃ → CH₃(CH₂)₅CH•-CH₂CCl₃

CH₃(CH₂)₅CH•-CH₂CCl₃ + CCl₄ → CH₃(CH₂)₅CHCl-CH₂CCl₃ + •CCl₃

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. beilstein-journals.orgnist.gov This is a rare event due to the low concentration of radicals but becomes more probable as reactant concentrations decrease. nist.gov

•CCl₃ + •CCl₃ → C₂Cl₆

CH₃(CH₂)₅CH•-CH₂CCl₃ + •CCl₃ → CH₃(CH₂)₅CHCl-CH₂(CCl₃)₂

This mechanism, while effective, can sometimes lead to the formation of telomers, where multiple olefin units are added before the final chlorine atom transfer occurs. researchgate.net

Intramolecular Hydrogen Transfer Processes

Once formed, this compound can undergo further radical transformations, notably rearrangements via intramolecular hydrogen transfer, also known as radical isomerization. researchgate.net These processes are particularly evident when the compound is treated with initiating systems based on iron pentacarbonyl (Fe(CO)₅) in the presence of hydrogen-donating solvents. researchgate.netacs.org

In these reactions, a radical is initially formed by the abstraction of a chlorine atom from the this compound molecule. This primary radical can then rearrange internally. A hydrogen atom from another position on the carbon chain (positions 5, 6, 7, or 8) migrates to the radical center. This 1,n-hydrogen shift (where n=5, 6, 7, or 8) results in a more stable, rearranged radical. This new radical intermediate is then quenched by abstracting a chlorine atom from another molecule of this compound, leading to the formation of isomeric tetrachlorononanes. researchgate.net

The primary products of these rearrangements are 1,1,3,5-, 1,1,3,6-, 1,1,3,7-, and 1,1,3,8-tetrachlorononanes. researchgate.net The efficiency of this rearrangement is dependent on the specific initiating system used. researchgate.net

Reduction Reactions and Subsequent Isomerization

In conjunction with isomerization, this compound can undergo reduction. When treated with systems containing Fe(CO)₅ and a hydrogen donor like triethylsilane, isopropanol, or hexamethylphosphoramide (B148902) (HMPA), the CCl₃ group can be reduced. researchgate.net The reaction involves the abstraction of a chlorine atom to form a •CCl₂CH₂CHCl(CH₂)₅CH₃ radical. This radical can then be reduced by abstracting a hydrogen atom from the donor solvent, yielding 1,1,3-trichlorononane. researchgate.net

Simultaneously, the intermediate radicals formed during the reduction process are the same ones that can undergo the intramolecular hydrogen migrations described above. Therefore, reduction and isomerization are competing pathways. The reaction of this compound with Fe(CO)₅-based systems thus produces a mixture of the reduced product (1,1,3-trichlorononane) and various rearranged tetrachlorononane isomers. researchgate.net Systems containing HMPA or dimethylformamide (DMF) are reported to be most efficient for the rearrangement, while systems with triethylsilane or cyclohexanol (B46403) are most efficient for reduction. researchgate.net

| Reactant | Initiating System Component | Primary Reaction Type | Major Products |

|---|---|---|---|

| This compound | Fe(CO)₅ + HMPA/DMF | Isomerization | 1,1,3,5-, 1,1,3,6-, 1,1,3,7-, 1,1,3,8-Tetrachlorononanes |

| This compound | Fe(CO)₅ + Triethylsilane/Cyclohexanol | Reduction | 1,1,3-Trichlorononane |

Mechanistic Role of Catalytic Species

Catalysts play a pivotal role in the synthesis of this compound, often by altering the reaction mechanism from a standard free-radical chain process to a more controlled, catalyst-mediated one.

Catalytic Cycles and Active Species Identification

The addition of carbon tetrachloride to olefins can be efficiently catalyzed by transition metal compounds, particularly those of copper and iron. researchgate.net In these catalyzed reactions, the mechanism shifts from a simple radical chain to a redox-transfer process.

The active species are lower-valent metal ions, such as cuprous (Cu⁺) or ferrous (Fe²⁺) species. The catalytic cycle can be described as follows:

Oxidation/Activation: The catalyst in its reduced state (e.g., Cu⁺Cl) reacts with carbon tetrachloride, abstracting a chlorine atom. The catalyst is oxidized (to Cu²⁺Cl₂), and a trichloromethyl radical (•CCl₃) is generated.

M⁺ + CCl₄ → MCl²⁺ + •CCl₃ (where M⁺ = Cu⁺ or Fe²⁺)

Addition: The newly formed trichloromethyl radical adds to the olefin (1-octene) in the same manner as the propagation step of the standard radical chain mechanism.

CH₃(CH₂)₅CH=CH₂ + •CCl₃ → CH₃(CH₂)₅CH•-CH₂CCl₃

Reduction/Transfer: The resulting alkyl radical intermediate is then quenched by the oxidized catalyst (MCl²⁺). The radical abstracts a chlorine atom from the catalyst, forming the final product, this compound. This step regenerates the catalyst in its original reduced state, allowing it to participate in a new cycle. researchgate.net

CH₃(CH₂)₅CH•-CH₂CCl₃ + MCl²⁺ → CH₃(CH₂)₅CHCl-CH₂CCl₃ + M⁺

Rate Law Determination in Catalytic Reactions

A prevalent technique for ascertaining the rate law is the method of initial rates. opentextbc.ca This approach involves conducting a series of experiments where the initial rate of the reaction is measured under varying initial concentrations of the reactants. By methodically altering the concentration of a single reactant while maintaining the others at a constant level, the influence of that specific reactant on the reaction rate can be isolated and quantified. uri.edu

To demonstrate the application of this method, let us consider a hypothetical catalytic reaction of this compound. In this illustrative example, this compound undergoes a dehydrochlorination reaction in the presence of a generic catalyst, which will be denoted as 'Catalyst'.

The reaction can be generalized as: C₉H₁₆Cl₄ (this compound) + Catalyst → Products

A set of hypothetical experimental data for this reaction is presented in Table 1. This data will be used to deduce the rate law for the reaction.

Interactive Data Table: Experimental Data for the Catalytic Dehydrochlorination of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.010 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.010 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.020 | 1.0 x 10⁻⁴ |

The general form of the rate law for this catalytic reaction can be expressed as:

Rate = k[this compound]ᵐ[Catalyst]ⁿ

In this equation, 'k' represents the rate constant, while '[this compound]' and '[Catalyst]' are the molar concentrations of the substrate and the catalyst, respectively. The exponents 'm' and 'n' are the reaction orders with respect to each of these components.

Analysis of Hypothetical Data

To determine the reaction order 'm' for this compound, a comparison of experiments 1 and 2 is made, as the catalyst concentration is held constant in this pair. Observing the data, a doubling of the initial concentration of this compound from 0.10 mol/L to 0.20 mol/L results in a corresponding doubling of the initial reaction rate from 2.5 x 10⁻⁵ to 5.0 x 10⁻⁵ mol/L·s. This direct proportionality signifies that the reaction is first-order with respect to this compound (m = 1).

To ascertain the reaction order 'n' for the catalyst, experiments 1 and 3 are compared, where the concentration of this compound remains constant. In this case, doubling the initial concentration of the catalyst from 0.010 mol/L to 0.020 mol/L causes the initial rate to increase by a factor of four, from 2.5 x 10⁻⁵ to 1.0 x 10⁻⁴ mol/L·s. This exponential relationship (where doubling the concentration leads to a quadrupling of the rate) indicates that the reaction is second-order with respect to the catalyst (n = 2).

Based on this analysis, the determined rate law for this hypothetical catalytic reaction is:

Rate = k[this compound]¹[Catalyst]²

The rate constant 'k' can now be calculated using the data from any of the three experiments. Utilizing the values from experiment 1:

Advanced Spectroscopic and Analytical Characterization Techniques for 1,1,1,3 Tetrachlorononane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,1,1,3-Tetrachlorononane, ¹H and ¹³C NMR are fundamental in assigning the structural framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The protons on the carbon atoms closer to the electron-withdrawing chlorine atoms are expected to be deshielded and thus resonate at a lower field (higher ppm value).

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the presence of the electronegative chlorine atoms. The carbon atom of the -CCl₃ group is expected to have a characteristic chemical shift.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (C9) | ~0.9 | Triplet |

| (CH₂)₅ (C4-C8) | ~1.2-1.8 | Multiplet |

| CH₂ (C2) | ~2.5-3.0 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CCl₃) | 95-110 |

| C2 | 45-55 |

| C3 | 60-70 |

| C4-C8 | 20-40 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. huji.ac.illibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C3 and C4, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

Mass Spectrometry (MS) Approaches

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first separated based on the components' boiling points and interactions with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the presence of four chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds.

High-resolution gas chromatography-mass spectrometry (HRGC-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of ions. This is particularly useful for the analysis of complex mixtures of chlorinated paraffins, which can contain numerous congeners (isomers with the same number of carbon and chlorine atoms but different arrangements). daneshyari.comthermofisher.com While this compound refers to a specific structure, HRGC-MS would be instrumental in distinguishing it from other tetrachlorononane isomers that might be present as impurities or in a technical mixture. nih.govnih.gov The high resolving power of the mass spectrometer allows for the separation of ions with very similar mass-to-charge ratios, which is essential for the selective detection of specific congeners. daneshyari.comgcms.cz

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its C-H, C-C, and C-Cl bonds.

Predicted IR Absorption Bands for this compound

| Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-3000 |

| C-H (alkane) | Bending | 1350-1470 |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole, providing a molecular "fingerprint" that can be used for identification. khanacademy.org The C-Cl stretching vibrations typically appear in this region and can provide structural information. libretexts.org

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the successful isolation and stringent purity assessment of this compound from complex reaction mixtures. These methodologies exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of the specific chromatographic method and its operational parameters is critical to obtaining a high-purity sample, which is essential for its subsequent spectroscopic characterization and other applications.

Gas Chromatography (GC) for Separation and Yield Analysis

The successful application of GC for the analysis of this compound hinges on the careful selection of several key instrumental parameters. A capillary column, often with a non-polar or semi-polar stationary phase, is typically employed to achieve high resolution and efficient separation of chlorinated alkanes. chemcoplus.co.jp The choice of detector is also crucial; while a Flame Ionization Detector (FID) can be used, an Electron Capture Detector (ECD) offers significantly higher sensitivity and selectivity for halogenated compounds like this compound. epa.gov

To ensure accurate and reproducible results, a temperature programming method is often utilized. libretexts.org This involves starting at a lower column temperature to separate more volatile impurities and then gradually increasing the temperature to elute the target compound and any less volatile byproducts. libretexts.org The carrier gas, typically an inert gas like helium or nitrogen, must be of high purity to minimize background noise and ensure a stable baseline. chemcoplus.co.jp

For yield analysis, a quantitative method is established using an internal or external standard. An internal standard, a known amount of a non-interfering compound added to the sample, is often preferred as it corrects for variations in injection volume and instrument response. By comparing the peak area of this compound to that of the internal standard, a precise and accurate determination of its concentration and, consequently, the reaction yield can be achieved.

The following interactive data table summarizes typical GC parameters that could be employed for the analysis of this compound.

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar non-polar to mid-polarity phase) |

| Injector Temperature | 250 °C |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Injection Volume | 1 µL (split or splitless mode) |

In a hypothetical analysis, the resulting chromatogram would ideally show a well-resolved peak for this compound, distinct from the solvent front and any potential impurities or byproducts from the synthesis. The retention time of this peak under the specified conditions serves as a qualitative identifier for the compound.

The table below presents hypothetical data from a GC analysis for the determination of the purity and yield of a synthesized batch of this compound.

| Peak No. | Retention Time (min) | Component | Peak Area | % Area |

| 1 | 3.5 | Solvent | 1500 | - |

| 2 | 8.2 | Impurity A | 5000 | 2.0 |

| 3 | 9.5 | Impurity B | 3000 | 1.2 |

| 4 | 12.8 | This compound | 240000 | 96.0 |

| 5 | 14.1 | Impurity C | 2000 | 0.8 |

This data indicates a purity of 96.0% for the this compound in this particular sample. By incorporating an internal standard and creating a calibration curve, the peak area can be converted into a precise concentration, allowing for an accurate calculation of the reaction yield.

Computational and Theoretical Chemistry Studies on 1,1,1,3 Tetrachlorononane

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. wikipedia.org These calculations can predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic charge distributions. For 1,1,1,3-tetrachlorononane, such calculations would be invaluable in understanding the influence of the four chlorine atoms on the nonane (B91170) backbone.

Calculation of Reactivities of Intermediate Species

Should this compound undergo reactions, it would likely proceed through various intermediate species. The reactivity of these intermediates, which are often transient and difficult to study experimentally, can be effectively investigated using quantum chemical calculations.

By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can predict the electrophilic and nucleophilic sites of an intermediate. mdpi.com This helps in understanding how the intermediate will react further. Additionally, the charge distribution and spin density can reveal the most reactive centers within the molecule. For example, if a radical intermediate is formed by the homolytic cleavage of a C-Cl bond, DFT can be used to determine the distribution of the unpaired electron, thereby predicting the most likely site for subsequent reactions.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For a flexible molecule like this compound, with its long alkyl chain, conformational analysis is particularly important. pressbooks.pub This involves identifying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds and determining their relative stabilities.

Illustrative Conformational Energy Profile for a C-C Bond Rotation in this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 8.5 | Eclipsed |

| 60 | 1.2 | Gauche |

| 120 | 7.9 | Eclipsed |

| 180 | 0.0 | Anti |

| 240 | 8.1 | Eclipsed |

Note: This table represents a hypothetical energy profile for rotation around a single C-C bond and is for illustrative purposes only.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be instrumental in the identification and characterization of compounds. unibo.it By calculating these parameters for this compound, a theoretical spectrum can be generated and compared with experimental data for confirmation of its structure.

For instance, the calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra. The positions and intensities of the absorption bands corresponding to the stretching and bending modes of the C-H, C-C, and C-Cl bonds can be simulated.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. uncw.edu These calculations are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite. The predicted NMR spectra would be a valuable reference for the structural elucidation of this compound and its isomers.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity |

|---|---|---|

| C-H stretch (alkyl) | 2950 - 3050 | Medium |

| C-H bend (alkyl) | 1350 - 1470 | Medium-Strong |

| C-Cl stretch | 650 - 800 | Strong |

Note: The values in this table are typical ranges for the specified vibrational modes and are intended for illustration.

Theoretical Prediction of Chromatographic Retention Indices

The prediction of chromatographic retention is of great interest for the identification of compounds in complex mixtures. Quantitative Structure-Retention Relationship (QSRR) models can be developed to predict the retention indices of compounds based on their molecular descriptors. nih.gov

For this compound, a QSRR model could be built using a dataset of known chlorinated alkanes. nih.gov Molecular descriptors for these compounds, which can be calculated computationally, would include constitutional, topological, geometrical, and electronic properties. By establishing a statistical relationship between these descriptors and the experimental retention indices, the retention index of this compound on a specific gas chromatography column could be predicted. tuwien.at This would be a useful tool for its tentative identification in environmental or industrial samples.

Research Applications and Broader Scientific Context of 1,1,1,3 Tetrachlorononane

Role as a Model Compound in Environmental Studies of Chlorinated Hydrocarbons

Chlorinated hydrocarbons, including chlorinated paraffins, are recognized for their persistence and widespread presence in the environment. nih.govencyclopedia.pub Understanding their behavior, such as transport, degradation, and bioaccumulation, is a significant challenge for environmental chemists, largely because commercial chlorinated paraffins are complex mixtures of thousands of different isomers and congeners. wikipedia.orgresearchgate.net

To overcome this complexity, individual, well-defined congeners are used as model compounds or reference standards in laboratory studies. ntnu.no Although direct studies on 1,1,1,3-tetrachlorononane are not prominent, research on the closely related 1,1,1,3-tetrachlorodecane (a C10 chain) illustrates this role. nih.gov By studying the physicochemical properties of a single, known compound, scientists can develop models that predict the environmental fate of entire classes of related chlorinated hydrocarbons. epa.gov The specific placement of chlorine atoms and the length of the carbon chain are critical variables that influence a compound's properties, and model compounds like these allow for systematic investigation of these structural relationships. nih.gov

Function as an Intermediate in Complex Organic Synthesis

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. While chlorinated aliphatic hydrocarbons can be versatile intermediates, the specific function of this compound as an intermediate in complex organic synthesis is not well-documented in available scientific literature.

The conversion of chlorinated alkanes to other functional groups, such as carboxylic acids, is a fundamental process in organic chemistry. However, specific synthetic routes that utilize this compound as a direct precursor for the synthesis of long-chain chlorine-containing aliphatic carboxylic acids are not prominently described in reviewed research.

Similarly, while this compound could theoretically serve as a building block for creating other, more complex chlorinated aliphatic compounds, specific examples and established protocols for such syntheses are not readily found in scientific databases. The synthesis of other chlorinated compounds, such as 1,1,1,3,3-pentachloropropane, typically involves the radical addition of carbon tetrachloride to vinyl chloride, a different synthetic pathway. researchgate.net

Contribution to the Characterization and Analysis of Chlorinated Paraffin Congeners

The analysis of chlorinated paraffin (CP) mixtures is exceptionally challenging due to the enormous number of co-eluting isomers. researchgate.netnih.gov The development of reliable analytical methods for detecting and quantifying specific CPs in environmental and consumer samples is an area of active research. mdpi.com

In this context, individual, constitutionally defined CP congeners are invaluable as analytical standards. They are used to determine key analytical parameters, such as gas chromatographic retention indices (RI), which are essential for identifying unknown components in complex mixtures. nih.gov The retention index is a number that converts retention times into system-independent constants, allowing data to be compared across different instruments and laboratories. ksu.edu.sa

A study involving 25 different CP congeners, including the analogous compound 1,1,1,3-tetrachlorodecane, measured their retention indices on various gas chromatography columns to investigate the relationship between molecular structure and partitioning properties. nih.gov It was noted that the chlorine substitution pattern has a significant influence on the retention index. For example, the retention index of 1,2,9,10-tetrachlorodecane on a nonpolar SPB-Octyl column was 229 units greater than that of its constitutional isomer, 1,1,1,3-tetrachlorodecane. nih.gov This demonstrates how standards like this compound and its analogs are critical for building the foundational knowledge and data libraries needed to identify specific chlorinated paraffin congeners in environmental samples.

Interactive Data Table: Experimental Retention Indices (RI) for 1,1,1,3-Tetrachlorodecane

The following table presents the experimentally determined gas chromatographic retention indices for 1,1,1,3-tetrachlorodecane on different columns, illustrating its use as an analytical standard. nih.gov

| Column Type | Stationary Phase | Retention Index (RI) |

| Nonpolar | SPB-Octyl | 1656 |

| Nonpolar | Rxi-1ms | 1630 |

| Mid-polar | DB-17ms | 1851 |

| Mid-polar | DB-225ms | 2004 |

| Polar | SolGel-WAX | 2248 |

Q & A

Q. What experimental methodologies are recommended for synthesizing 1,1,1,3-Tetrachlorononane with high purity?

The compound is synthesized via radical addition of carbon tetrachloride to 1-octene using benzoyl peroxide as an initiator under nitrogen atmosphere. Key steps include:

- Refluxing at 90–105°C for 4 hours under controlled pressure (15 cm Hg).

- Distilling excess carbon tetrachloride and vacuum-distilling the crude product to isolate this compound .

- Yield optimization requires adjusting initiator concentration (e.g., 5 g benzoyl peroxide per 0.33 mole 1-octene) and monitoring temperature stability .

Q. How can researchers characterize the structural and chemical stability of this compound?

- GC-MS : Quantify purity and detect impurities using reference standards (e.g., this compound, CAS 1671.10-K-IO) .

- NMR : Confirm chlorine substitution patterns (e.g., distinguishing 1,1,1,3- from 1,2,8,9-isomers) .

- Stability tests : Monitor thermal degradation at elevated temperatures (e.g., 140°C) to assess rearrangement into other tetrachloroalkanes .

Q. What analytical techniques are suitable for detecting this compound in environmental samples?

- Extraction : Use non-polar solvents (e.g., toluene-nonane mixtures) for soil or water samples .

- Chromatography : Employ gas chromatography with electron capture detection (GC-ECD) for high sensitivity to chlorinated compounds .

- Calibration : Reference standards with certified concentrations (e.g., 50.6–53.3% chlorine content) ensure accurate quantification .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and structurally similar chlorinated alkanes under reductive conditions?

- Reduction pathways : Fe(CO)₅/HMPTA systems at 140°C reduce this compound to 1,1,3-Trichlorononane, with competing rearrangement into 1,1,3,5- and 1,1,3,7-isomers .

- Comparative kinetics : Longer alkyl chains (e.g., C9 vs. C12) exhibit slower rearrangement rates due to steric hindrance .

- Isotopic labeling : Use ¹³C-labeled analogs to track chlorine migration during degradation .

Q. How can researchers resolve contradictions in toxicological data for this compound?

- Data validation : Cross-reference studies using the ATSDR framework (e.g., integrating in vitro assays, animal models, and epidemiological data) .

- Confounding factors : Control for co-exposure to other chlorinated solvents (e.g., tetrachloroethylene) in environmental samples .

- Meta-analysis : Apply qualitative contradiction analysis (e.g., iterative coding of toxicity endpoints) to identify methodological biases .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

- Half-life studies : Simulate aerobic/anaerobic conditions in soil microcosms and monitor degradation via LC-MS/MS .

- Bioaccumulation assays : Measure lipid-water partitioning coefficients (log Kₒw) using OECD Test Guideline 305 .

- Comparative analysis : Contrast degradation rates with shorter-chain analogs (e.g., 1,1,1,3-Tetrachlorooctane) to assess chain-length effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.